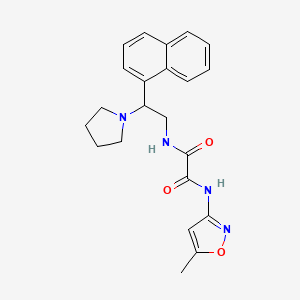

![molecular formula C18H16N2O3S2 B2558105 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 683237-63-0](/img/structure/B2558105.png)

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole sulfonamides, which are structurally similar to the compound , has been reported in the literature . The approach starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis

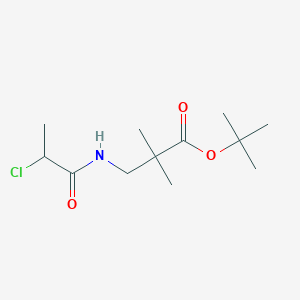

The molecular structure of “(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide” is characterized by the presence of a benzo[d]thiazol-2(3H)-ylidene group, a cinnamamide group, and a methylsulfonyl group.Chemical Reactions Analysis

While specific chemical reactions involving “(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide” are not available, related benzothiazole compounds have been synthesized through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Applications De Recherche Scientifique

Pesticidal Agents

The benzothiazole derivatives have been synthesized and evaluated for their potential as pesticidal agents. These compounds have shown promising insecticidal properties, particularly against pests like the oriental armyworm and diamondback moth. Some derivatives exhibit lethal concentrations that are effective at very low dosages, indicating their strong pesticidal potential .

Cytotoxic Activity

These compounds have also been tested for their cytotoxic activity against human cancer cell lines such as MCF-7 and HeLa. The results indicated that they possess good cytotoxicity, comparable to standard drugs like Cisplatin. This suggests their potential use in cancer therapy as they could be developed into chemotherapeutic agents .

Antibacterial Activity

In addition to their cytotoxic properties, these benzothiazole derivatives have shown antibacterial activity against various bacterial strains. This opens up possibilities for their use as antibacterial agents, potentially contributing to the development of new antibiotics .

Melanogenesis Inhibition

Some synthesized benzothiazole compounds have been found to inhibit melanogenesis in melanoma cells. This property is significant for medical applications related to skin pigmentation disorders and could lead to the development of treatments for conditions such as hyperpigmentation .

Neurological Research

The ability of certain benzothiazole derivatives to activate the release of calcium ions in insect central neurons has been observed. This activity is crucial for understanding neurological processes and could be instrumental in developing drugs that target neurological pathways or disorders .

Agrochemical Research

The search for new agrochemicals has led to the synthesis of benzothiazole derivatives with notable pesticidal properties. Their effectiveness in controlling agricultural pests could make them valuable additions to the arsenal of agrochemicals used in sustainable farming practices .

Enzyme Inhibition

Benzothiazole compounds have been studied for their role as enzyme inhibitors. This application is particularly relevant in medicinal chemistry, where enzyme inhibition is a key mechanism for drug action against various diseases .

SAR Analysis

Structure-Activity Relationship (SAR) analysis of these compounds provides valuable information for further structural modifications. This is essential for optimizing their properties for specific applications, whether it be as pesticides, antibacterial agents, or potential cancer treatments .

Orientations Futures

The future directions for research on “(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide” and related compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in various fields. The development of new synthetic methods and the discovery of new biological activities could lead to the discovery of new drugs and therapeutic agents .

Propriétés

IUPAC Name |

(E)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S2/c1-20-15-10-9-14(25(2,22)23)12-16(15)24-18(20)19-17(21)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b11-8+,19-18? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPPOQYHJPJHDL-DSBZMYGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2558023.png)

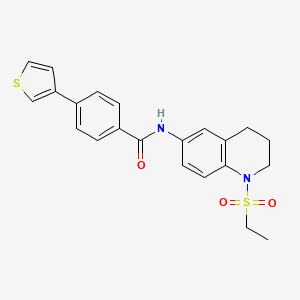

![N-((4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)carbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B2558029.png)

![3-[4-(2-Fluorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B2558030.png)

![(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2558031.png)

![1-benzyl-3-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2558032.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-ethyl-N-phenylacetamide](/img/no-structure.png)

![1-(4-ethoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2558035.png)

![Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2558042.png)

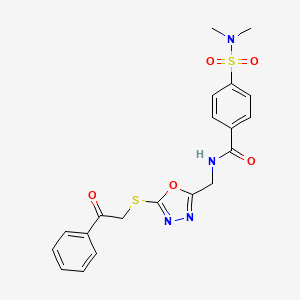

![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2558043.png)